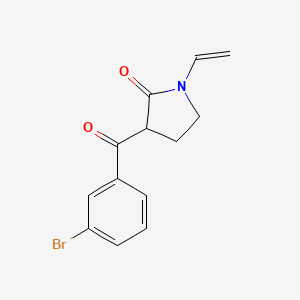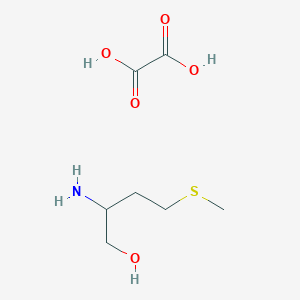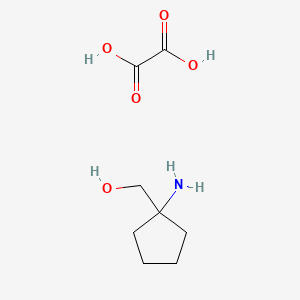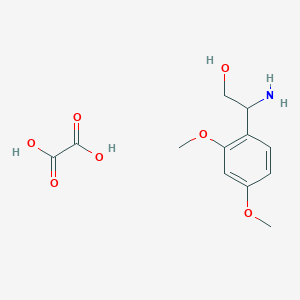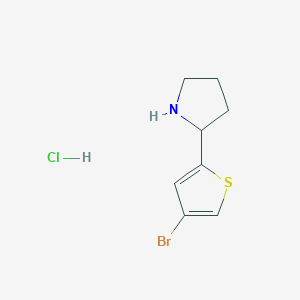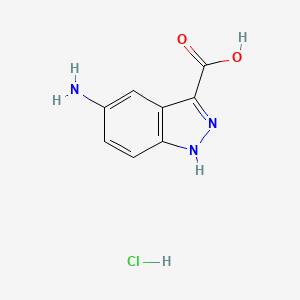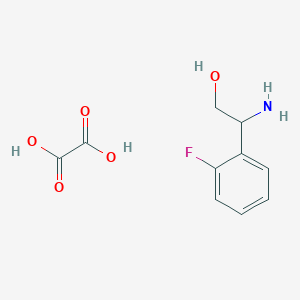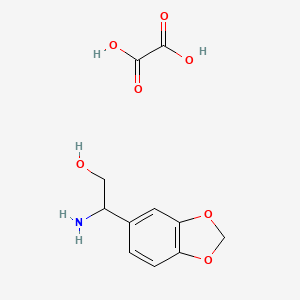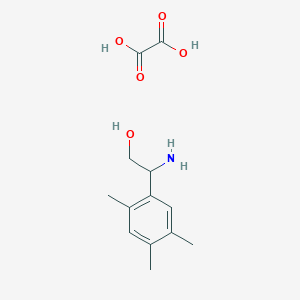
乙酰-丙氨酰-脯氨酰-丙氨酰-对硝基苯胺
描述
Synthesis Analysis
Paper describes the synthesis of δ-aminolevulinic acid (ALA), which is labeled with ^13C. The synthesis process involves starting from ^13C-labeled glycine, Meldrum's acid, or bromoacetate, which are themselves prepared from ^13C-sodium acetate or ^13C-acetic acid. This method could potentially be adapted for the synthesis of "AC-Ala-pro-ala-pna" by incorporating the appropriate protecting groups and amino acids in the synthesis pathway.
In paper , the synthesis of alanyl-peptide nucleic acid (alanyl-PNA)/DNA chimeras is discussed. The process involves solid-phase assembly with mixed oligonucleotide/peptide backbones. The nucleotides are introduced as phosphoramidites, while the nucleo amino acids use monomethoxytrityl (MMT) groups for temporary protection of the α-amino groups and acyl protecting groups for the exocyclic amino functions of the nucleobases. This approach could be relevant for the synthesis of "AC-Ala-pro-ala-pna" if it shares structural similarities with alanyl-PNA.
Molecular Structure Analysis
The molecular structure of "AC-Ala-pro-ala-pna" is not directly analyzed in the provided papers. However, paper discusses the synthesis of Pyrrolidinyl PNA, which has a dipeptide backbone consisting of alternating nucleobase-modified D-proline and 2-aminocyclopentanecarboxylic acid (acpcPNA). This structure is conformationally constrained and exhibits high DNA hybridization specificity. The molecular structure of "AC-Ala-pro-ala-pna" could be inferred to have similar conformational constraints if it shares structural features with acpcPNA.
Chemical Reactions Analysis
The enzymatic transformation of ALA to porphobilinogen (PBG) is directly observed by ^13C-NMR in paper . This observation is crucial as it provides a method to track the transformation and potentially the reactivity of similar compounds. If "AC-Ala-pro-ala-pna" is structurally related to ALA, similar enzymatic reactions could be hypothesized and studied using ^13C-NMR or other spectroscopic techniques.
Physical and Chemical Properties Analysis
The physical and chemical properties of "AC-Ala-pro-ala-pna" are not directly discussed in the provided papers. However, the properties of related compounds, such as the editing and aminoacylation functions of alanyl-tRNA synthetases (AlaRSs) and their interaction with tRNA, are explored in paper . The C-Ala domain is highlighted for its role in promoting cooperative binding of aminoacylation and editing domains to tRNAAla. This information could be extrapolated to understand the binding properties of "AC-Ala-pro-ala-pna" if it interacts with similar biological molecules.
科学研究应用
酶活性测定
乙酰-丙氨酰-脯氨酰-丙氨酰-对硝基苯胺: 通常用作酶活性测定的底物。 它是一种特异性且灵敏的胰凝乳蛋白酶底物,胰凝乳蛋白酶是一种在蛋白质消化中起关键作用的酶 。通过测量乙酰-丙氨酰-脯氨酰-丙氨酰-对硝基苯胺水解速率,研究人员可以确定胰凝乳蛋白酶在各种生物样本中的活性。
蛋白酶研究
该化合物在蛋白酶的研究中也起着重要作用,蛋白酶是分解蛋白质的酶。 它在蛋白酶测定中用作中性粒细胞弹性蛋白酶、胰蛋白酶和胰凝乳蛋白酶的底物 。这些测定对于理解蛋白酶在生理和病理过程中的功能至关重要。
未来方向
While specific future directions for AC-Ala-pro-ala-pna were not found in the search results, compounds like this are often used in biological and chemical research. They can serve as substrates for enzymes, allowing researchers to study the activity of these enzymes. They may also be used in the development of new drugs or therapeutic strategies .
属性
IUPAC Name |
(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O6/c1-11(17(26)22-14-6-8-15(9-7-14)24(29)30)21-18(27)16-5-4-10-23(16)19(28)12(2)20-13(3)25/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,25)(H,21,27)(H,22,26)/t11-,12-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQFCNHKOQIMCL-MKBNYLNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions Ac-Ala-Pro-Ala-pNA (S-2483) as a substrate for pancreatic elastase. How does its efficacy compare to other substrates for granulocyte elastase?
A1: The research indicates that while Ac-Ala-Pro-Ala-pNA (S-2483) is useful for pancreatic elastase, it is not particularly sensitive towards granulocyte elastase []. The authors found that incorporating valine in the P1 position, resulting in pGlu-Pro-Val-pNA (S-2484), significantly improved the sensitivity towards granulocyte elastase. In fact, S-2484 was found to be approximately 30 times more sensitive than S-2483 for this particular enzyme []. This highlights the importance of specific amino acid residues in substrate design for optimal enzyme activity and assay sensitivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



